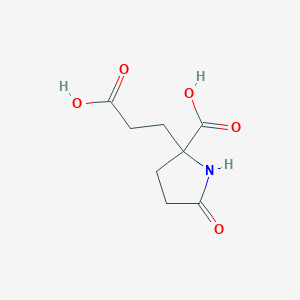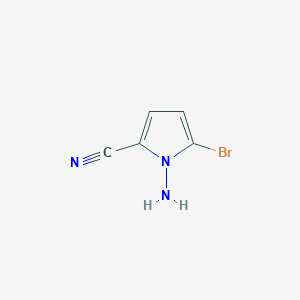
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes both carboxylic acid and pyrrolidine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of methyl phosphine dichloride with acrylic acid, followed by the addition of water and subsequent reaction in a mixed solution of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: TCEP is a frequently used reducing agent due to its stability and effectiveness.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, when used as a reducing agent, the compound donates electrons to break disulfide bonds in proteins, leading to the formation of free thiols and the stabilization of protein structures . This process is crucial in various biochemical and molecular biology applications.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): A widely used reducing agent in biochemistry.
2-Carboxyethyl acrylate: Used in polymer synthesis and has similar carboxyethyl functionality.
2-Carboxyethyl (phenyl)phosphinic acid: Used in the synthesis of layered complexes.
Uniqueness
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure that combines carboxylic acid and pyrrolidine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO5 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-(2-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-5-1-3-8(9-5,7(13)14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
JUZXLUDCIRRWRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1=O)(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)




![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

